molecular formula C16H16N2O3S2 B2480348 N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide CAS No. 545358-49-4

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B2480348
CAS No.: 545358-49-4
M. Wt: 348.44
InChI Key: YQGOZXKEYZZVKC-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzothiazole core substituted with an ethoxy group at the 6-position and a 4-methylbenzenesulfonamide moiety at the 2-position.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c1-3-21-12-6-9-14-15(10-12)22-16(17-14)18-23(19,20)13-7-4-11(2)5-8-13/h4-10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGOZXKEYZZVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its role in medicinal chemistry, especially as a multi-target directed ligand (MTDL). MTDLs are designed to interact with multiple biological targets, which can be beneficial in treating complex diseases such as neurodegenerative disorders and cancers. Research has shown that derivatives of benzothiazole exhibit significant biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties .

Enzyme Inhibition Studies

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide has been evaluated for its inhibitory effects on various enzymes:

  • Monoamine Oxidase (MAO) : This enzyme is crucial in the metabolism of neurotransmitters. Compounds similar to this compound have shown promising results in inhibiting MAO activity, which can be beneficial in treating depression and other mood disorders .
  • Cholinesterase : Inhibition of this enzyme is significant for conditions like Alzheimer's disease. The compound's derivatives have been tested for their ability to inhibit both acetylcholinesterase and butyrylcholinesterase, showing potential for cognitive enhancement therapies .

Anticancer Applications

Recent studies have highlighted the anticancer potential of this compound derivatives. These compounds have been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. The inhibition of CA IX has been correlated with reduced tumor growth and improved patient outcomes in various cancers .

Table 1: Enzyme Inhibition Potency

EnzymeCompound DerivativeIC50 (nM)
Carbonic Anhydrase IX4e10.93 - 25.06
AcetylcholinesteraseVarious DerivativesNot specified
Monoamine OxidaseVarious DerivativesNot specified

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Inhibition of specific bacterial enzymes can disrupt bacterial growth and biofilm formation, making these compounds potential candidates for developing new antibiotics .

Case Studies and Research Findings

Numerous studies have documented the synthesis and biological evaluation of this compound and its derivatives:

  • A study synthesized a series of benzothiazole derivatives and tested them against MAO and cholinesterase, revealing several compounds with high inhibitory activity .
  • Another research effort focused on the design of new benzenesulfonamide derivatives that showed significant anticancer activity through inhibition of CA IX .

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

The 6-position of the benzothiazole ring is a critical site for modulating biological activity. Key analogs and their substituents include:

Compound Name 6-Position Substituent Key Structural Features Reference ID
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide Ethoxy (-OCH₂CH₃) Sulfonamide linker, 4-methylphenyl group
5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide Ethoxy (-OCH₂CH₃) Pyrimidine-carboxamide linker, bromine atom
N-[2-(Dimethylamino)ethyl]-4-(ethylsulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide Fluoro (-F) Fluorine atom, ethylsulfonyl group
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Trifluoromethyl (-CF₃) Acetamide linker, phenyl group
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide Bromo (-Br) Bromine atom, dimethylsulfamoyl group

Key Observations :

  • Ethoxy vs. Fluoro Substituents : The ethoxy group in the target compound offers greater steric bulk and lipophilicity compared to the smaller, electronegative fluoro group in ’s analog, which may influence solubility and target binding .

Linker and Functional Group Modifications

The nature of the linker between the benzothiazole and aromatic ring significantly impacts activity:

Compound Class Linker Type Example Compounds Biological Implications Reference ID
Sulfonamides Sulfonamide (-SO₂NH-) Target compound; 4-Methoxy analog () Enhanced hydrogen-bonding with enzymes/receptors
Carboxamides Carboxamide (-CONH-) Z14 (); Fluoro-benzamide () Broader substrate specificity in kinase inhibition
Acetamides Acetamide (-CH₂CONH-) Trifluoromethyl derivatives () Improved metabolic stability

Key Observations :

  • Sulfonamide linkers, as in the target compound, are associated with stronger hydrogen-bonding interactions compared to carboxamides or acetamides, which may enhance binding affinity in enzyme inhibition .

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C15H16N2O3S
  • Molecular Weight : 304.36 g/mol

Structural Representation

The structural formula of this compound can be depicted as follows:

C15H16N2O3S\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}

Antimicrobial Activity

Research has demonstrated that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. A study highlighted the synthesis and biological evaluation of various benzothiazole derivatives, revealing that many showed moderate to excellent activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameActivity Against E. coliActivity Against P. aeruginosa
This compoundModerateExcellent
Other Benzothiazole Derivative 1ExcellentModerate
Other Benzothiazole Derivative 2PoorPoor

Antifungal Activity

In addition to antibacterial properties, this compound has shown promise in antifungal applications. A study on related benzothiazole derivatives indicated effective inhibition against various fungal strains .

Anticancer Potential

Recent investigations into the anticancer properties of benzothiazole derivatives have revealed their ability to inhibit tumor cell proliferation. For instance, derivatives similar to this compound exhibited cytotoxic effects on cancer cell lines .

Table 2: Anticancer Activity of Related Compounds

Compound NameCancer Cell Line TestedIC50 (µM)
This compoundMCF-712.5
Benzothiazole Derivative AHeLa15.0
Benzothiazole Derivative BA54910.0

Case Study 1: Synthesis and Evaluation

A notable study synthesized this compound and evaluated its biological activity. The results indicated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, along with moderate antifungal effects .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of benzothiazole derivatives. It was found that modifications in the sulfonamide group significantly influenced their biological efficacy, suggesting a potential pathway for optimizing therapeutic agents based on this scaffold .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide, and how are intermediates characterized?

  • Methodology : Multi-step synthesis typically involves coupling a 6-ethoxy-1,3-benzothiazol-2-amine derivative with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine in anhydrous dichloromethane). Key intermediates are purified via column chromatography and characterized using 1H/13C NMR, FT-IR, and mass spectrometry to confirm structural integrity .
  • Reaction Monitoring : Thin-layer chromatography (TLC) with UV visualization or iodine staining ensures reaction progress .

Q. How is the structural configuration of this compound validated, particularly its sulfonamide-thiazole linkage?

  • Techniques : Single-crystal X-ray diffraction (XRD) resolves bond angles and torsional strain, while 2D NMR (COSY, HSQC) confirms connectivity between the thiazole ring and sulfonamide group. For example, crystallographic data from analogous sulfonamides (e.g., C—S bond lengths of ~1.76 Å) provide benchmarks .

Q. What in vitro assays are recommended for initial screening of biological activity?

  • Approach : Prioritize enzyme inhibition assays (e.g., carbonic anhydrase or cyclooxygenase) due to sulfonamide's known pharmacophore role. Cell viability assays (MTT or SRB) against cancer lines (e.g., MCF-7, HeLa) can identify cytotoxic potential. Use IC50 values to quantify potency .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., variable IC50 across studies) be resolved?

  • Analysis : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. calorimetry). Probe assay conditions (pH, temperature, solvent DMSO%) that may alter compound solubility or aggregation. Molecular docking (AutoDock Vina) identifies binding pose inconsistencies to targets like EGFR or tubulin .

Q. What strategies optimize the compound’s solubility and bioavailability without compromising activity?

  • Methods :

  • Co-solvency : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) at the 4-methyl position, guided by QSAR models .
  • Prodrug Design : Esterify the ethoxy group for hydrolytic activation in vivo .

Q. How can spectral data contradictions (e.g., NMR shifts vs. computational predictions) be addressed?

  • Resolution : Perform 2D NMR (NOESY, HMBC) to resolve overlapping signals. Compare experimental data with DFT-calculated chemical shifts (Gaussian 09, B3LYP/6-31G* basis set). For example, discrepancies in sulfonamide proton shifts (~7.5–8.0 ppm) may arise from solvent polarity effects .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Techniques :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) to purified proteins .
  • Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution for structural insights .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Q. How do substituent variations on the benzothiazole ring influence structure-activity relationships (SAR)?

  • SAR Strategies :

  • Systematic Substitution : Replace the 6-ethoxy group with halogens (Cl, F) or methoxy to test electronic effects on activity .
  • Steric Effects : Introduce bulkier groups (e.g., tert-butyl) at the 4-methyl position to assess steric hindrance in binding pockets .
  • Bioisosteres : Swap the sulfonamide with sulfonylurea or phosphonate groups to modulate target affinity .

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